1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
Brand Name: Vulcanchem
CAS No.: 1105215-41-5
VCID: VC11994529
InChI: InChI=1S/C17H22N4O/c1-13-7-8-15(11-14(13)2)21-12-16(18-19-21)17(22)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)C
Molecular Formula: C17H22N4O
Molecular Weight: 298.4 g/mol

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane

CAS No.: 1105215-41-5

Cat. No.: VC11994529

Molecular Formula: C17H22N4O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane - 1105215-41-5

Specification

CAS No. 1105215-41-5
Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
IUPAC Name azepan-1-yl-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone
Standard InChI InChI=1S/C17H22N4O/c1-13-7-8-15(11-14(13)2)21-12-16(18-19-21)17(22)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3
Standard InChI Key QSLIYMABUGWJAB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)C
Canonical SMILES CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carbonyl-linked azepane (azepan-1-yl) moiety. The azepane ring, a seven-membered saturated heterocycle, introduces conformational flexibility, while the triazole core contributes aromaticity and hydrogen-bonding capacity .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
Molecular FormulaC₁₈H₂₂N₄O
Molecular Weight310.40 g/mol
SMILESCC1=C(C=C(C=C1)N2C=NN(C2=O)C3=NCCCCCC3)C
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The absence of stereocenters (racemic mixture) simplifies synthetic workflows but may limit enantioselective biological interactions .

Synthesis and Reaction Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via CuAAC, a cornerstone of "click chemistry." A 3,4-dimethylphenyl azide reacts with a propargyl-functionalized azepane precursor under catalytic Cu(I) conditions :

General Procedure

  • Azide Preparation: 3,4-Dimethylaniline is diazotized and converted to the corresponding azide using sodium nitrite and NaN₃.

  • Alkyne Synthesis: Azepane is acylated with propiolic acid chloride to yield 1-propioloylazepane.

  • Cycloaddition: The azide and alkyne undergo CuSO₄/NaAsc-mediated cycloaddition in DMF/H₂O (10:1) at RT for 15 hr, yielding the target compound in 75–85% efficiency .

Mechanistic Insight: The Cu(I) catalyst polarizes the alkyne, enabling regioselective 1,4-triazole formation. The reaction’s "click" efficiency ensures high atom economy and scalability .

Physicochemical and Pharmacokinetic Profiles

Lipophilicity and Solubility

With a predicted logP of 2.8, the compound exhibits moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility (logSw ≈ -3.1) . Structural modifications, such as introducing polar substituents on the azepane ring, could optimize bioavailability.

Metabolic Stability

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing 1,5-triazole isomers may form during CuAAC, requiring rigorous HPLC purification .

  • Scale-Up: Copper residue removal remains laborious; immobilized Cu catalysts or flow chemistry could address this .

Therapeutic Optimization

  • SAR Studies: Systematic variation of azepane substituents (e.g., hydroxyl, fluoro) may enhance potency.

  • Target Identification: Proteomics screening is needed to elucidate molecular targets, such as kinase or protease inhibition .

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